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molecular formula C7H5F3O2S B1465285 5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid CAS No. 1160720-52-4

5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid

Cat. No. B1465285
M. Wt: 210.18 g/mol
InChI Key: PKTRERKVQZYYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362008B2

Procedure details

5-(2,2,2-Trifluoro-ethyl)-thiophene-3-carboxylic acid ethyl ester (1.24 g, 5.2 mmol) was dissolved in IMS (10 mL) and aqueous sodium hydroxide (1 M, 10 mL) was added. The reaction was heated to 140° C. using microwave irradiation for 20 minutes and then partitioned between water and DCM. The aqueous solution was separated, acidified with 1 N hydrochloric acid and then extracted with DCM. The organic solution was dried over magnesium sulphate, filtered and the solvent removed. The resulting oil was triturated with cyclohexane and minimal diethyl ether to give the title compound (0.22 g). 1H NMR (400 MHz, CHCl3-d): δ 8.2 (s, 1H), 7.5 (s, 1H), 3.6 (q, 2H).
Name
5-(2,2,2-Trifluoro-ethyl)-thiophene-3-carboxylic acid ethyl ester
Quantity
1.24 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([CH2:11][C:12]([F:15])([F:14])[F:13])[S:8][CH:7]=1)=[O:5])C>[OH-].[Na+]>[F:15][C:12]([F:13])([F:14])[CH2:11][C:9]1[S:8][CH:7]=[C:6]([C:4]([OH:5])=[O:3])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
5-(2,2,2-Trifluoro-ethyl)-thiophene-3-carboxylic acid ethyl ester
Quantity
1.24 g
Type
reactant
Smiles
C(C)OC(=O)C1=CSC(=C1)CC(F)(F)F
Name
IMS
Quantity
10 mL
Type
solvent
Smiles
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
microwave irradiation for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
partitioned between water and DCM
CUSTOM
Type
CUSTOM
Details
The aqueous solution was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The resulting oil was triturated with cyclohexane and minimal diethyl ether

Outcomes

Product
Name
Type
product
Smiles
FC(CC1=CC(=CS1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: CALCULATEDPERCENTYIELD 20.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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